2-{[5-(2-chlorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
CAS No.: 670273-43-5
Cat. No.: VC7286936
Molecular Formula: C22H18ClN3O3S2
Molecular Weight: 471.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 670273-43-5 |
|---|---|
| Molecular Formula | C22H18ClN3O3S2 |
| Molecular Weight | 471.97 |
| IUPAC Name | 2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C22H18ClN3O3S2/c1-2-9-26-21(28)19-16(15-7-3-4-8-17(15)23)12-30-20(19)25-22(26)31-13-18(27)24-11-14-6-5-10-29-14/h2-8,10,12H,1,9,11,13H2,(H,24,27) |
| Standard InChI Key | LWVZPTKJPJESIX-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=CC=C4Cl |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The molecule features a bicyclic thieno[2,3-d]pyrimidine system, where a thiophene ring is annulated to a pyrimidine ring at the position. Key substituents include:
-
2-Chlorophenyl group at position 5: Introduces aromatic bulk and potential π-π stacking interactions.
-
Prop-2-en-1-yl (allyl) group at position 3: Enhances molecular flexibility and may participate in covalent binding via Michael addition.
-
Sulfanyl bridge at position 2: Links the core to an acetamide side chain, providing metabolic stability compared to oxygen analogs.
Acetamide Side Chain
The N-[(furan-2-yl)methyl]acetamide moiety contributes:
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈ClN₃O₃S₂ |
| Molecular Weight | 471.97 g/mol |
| IUPAC Name | 2-[5-(2-Chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
| SMILES | C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3=CC=CO3)SC=C2C4=CC=CC=C4Cl |
| Topological Polar Surface | 106 Ų |
Synthetic Pathways and Characterization
Multi-Step Synthesis Strategy
The compound is synthesized through a sequence involving:
-
Thienopyrimidine Core Formation: Cyclocondensation of 2-aminothiophene-3-carbonitrile derivatives with appropriately substituted nitriles under basic conditions (e.g., KOtBu in t-BuOH) .
-
Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution at position 3.
-
Sulfanyl Acetamide Coupling: Thioether formation between the C2-thiolate and chloroacetamide intermediates.
Analytical Characterization
Critical techniques for structural confirmation include:
-
¹H NMR: Identifies allylic protons (δ 5.1–5.9 ppm), furan protons (δ 6.3–7.4 ppm), and amide NH (δ 8.2–8.5 ppm) .
-
HRMS: Molecular ion peak at m/z 471.97 with chlorine isotopic pattern.
-
HPLC: Purity >95% using C18 columns with acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
Key findings from related compounds:
-
COX-2 Inhibition: 70–85% suppression at 10 μM concentration.
-
NF-κB Pathway Modulation: Downregulation of TNF-α and IL-6 production in macrophages.
Table 2: Comparative Biological Data of Analogues
| Compound | EGFR IC₅₀ (μM) | COX-2 Inhibition (%) |
|---|---|---|
| Parent thienopyrimidine | 1.2 | 78 |
| 2-Chlorophenyl derivative | 0.9 | 82 |
| Sulfanyl acetamide analogue | 0.7 | 85 |
Pharmacokinetic Considerations
Absorption and Distribution
-
LogP: Predicted value of 3.1 suggests moderate lipophilicity.
-
Plasma Protein Binding: Estimated >90% due to aromatic and amide motifs.
Metabolic Stability
The sulfanyl bridge and furan group may undergo:
-
Oxidation: S→O conversion at the thioether (CYP3A4-mediated).
-
Furan Ring Opening: Potential hepatotoxicity via reactive metabolite formation .
Comparative Analysis with Structural Analogues
vs. Thieno[3,2-d]Pyrimidines
-
Enhanced Solubility: The [2,3-d] isomer shows 2.3× higher aqueous solubility than [3,2-d] counterparts.
-
Kinase Selectivity: Preferential inhibition of EGFR over PDGFR by 5:1 ratio.
Impact of Substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume